N-(4-ETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
The compound N-(4-Ethoxyphenyl)-2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-3-31-20-10-8-19(9-11-20)26-21(30)16-32-23-22(17-4-6-18(25)7-5-17)27-24(28-23)12-14-29(2)15-13-24/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYWLIMBADNNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the ethoxyphenyl and fluorophenyl groups via substitution reactions.
- Final coupling with the acetamide moiety.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core distinguishes it from closely related spirocyclic systems:
1,4,8-Triazaspiro[4.5]decan-2-ones : Patented derivatives (e.g., substituted at position 3 with aryl groups) exhibit enhanced metabolic stability due to the ketone group at position 2, which may reduce oxidative degradation compared to the diene system in the target compound .
Substituent Effects
- 4-Fluorophenyl Group : The 4-fluorophenyl substitution at position 3 is a common feature in CNS-active compounds due to its ability to enhance lipophilicity and blood-brain barrier penetration. This substituent is shared with several patented triazaspiro derivatives, where it correlates with improved receptor binding (e.g., serotonin or dopamine receptors) .
- 4-Ethoxyphenyl Acetamide Moiety : The ethoxy group may confer metabolic resistance compared to simpler alkoxy substituents (e.g., methoxy), as seen in analogs with extended half-lives in preclinical studies .
Pharmacological Profile (Inferred from Analogs)
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Ethoxy group : Enhances lipophilicity.
- Fluorophenyl moiety : May influence receptor binding affinity.
- Triazaspir structure : Suggests potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 466.97 g/mol.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to various receptors which may lead to altered signaling pathways.
- Antioxidant Activity : Possible scavenging of free radicals due to the presence of specific functional groups.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, a related triazole compound showed IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for further development in oncology.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative | MCF-7 (breast cancer) | 5.2 |
| Triazole derivative | A549 (lung cancer) | 7.8 |
Antimicrobial Activity
Preliminary assays suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of triazaspiro compounds. It was found that modifications in the side chains significantly affected potency against various cancer cell lines, indicating that N-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide could be optimized for enhanced efficacy.
- Antimicrobial Activity Evaluation : Another research article investigated the antimicrobial activity of sulfanyl derivatives and reported promising results against Gram-positive bacteria, suggesting a potential therapeutic application for infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
